High-Throughput Screen Identifies Potent Nav1.7 Inhibition by Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate
Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate was identified as a potent inhibitor of the human Nav1.7 sodium channel in an electrophysiology assay. This data demonstrates that the compound's potency is within the nanomolar range, comparable to other known Nav1.7 inhibitors in the patent literature. The precise IC50 value, while reported as 0.6 nM in the database [1], is noted to be derived from high-throughput screening data that may require confirmatory studies in a full dose-response curve.
| Evidence Dimension | Potency against human Nav1.7 channel |
|---|---|
| Target Compound Data | IC50 = 0.6 nM (reported value) |
| Comparator Or Baseline | Class of Nav1.7 inhibitors (e.g., NaV1.7 inhibitor-1 IC50 = 0.6 nM ; GDC-0276 IC50 = 0.4 nM [2]) |
| Quantified Difference | Equivalent or near-equivalent potency to leading Nav1.7 inhibitors |
| Conditions | Inhibition of human Nav1.7 expressed in HEK293 cells by electrophysiology assay. |
Why This Matters
This nanomolar potency against Nav1.7 validates the compound's utility as a chemical probe in pain research, providing a scientific basis for its selection over other compounds with unknown or weaker activity.
- [1] BindingDB. (n.d.). BDBM145591 (US8952169, 389). Database entry. View Source
- [2] Chem960. (n.d.). GDC-0276. Database entry. View Source
